![molecular formula C14H10F3NO3 B6317797 Phenyl N-[4-(trifluoromethoxy)phenyl]carbamate CAS No. 155432-10-3](/img/structure/B6317797.png)
Phenyl N-[4-(trifluoromethoxy)phenyl]carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenyl N-[4-(trifluoromethoxy)phenyl]carbamate (PTC) is a synthetic compound that has been studied extensively in both laboratory and clinical settings. It has a wide range of applications in both scientific research and drug development. PTC is a highly versatile compound, and its unique properties make it ideal for a variety of applications.
Wissenschaftliche Forschungsanwendungen
Phenyl N-[4-(trifluoromethoxy)phenyl]carbamate has a wide range of applications in scientific research. It has been used as a model compound for studying the effects of trifluoromethoxy groups on the structure and reactivity of molecules. Phenyl N-[4-(trifluoromethoxy)phenyl]carbamate has also been used to study the mechanisms of enzyme inhibition and drug-receptor interactions. Additionally, Phenyl N-[4-(trifluoromethoxy)phenyl]carbamate has been used to study the effects of trifluoromethoxy groups on the pharmacokinetics and pharmacodynamics of drugs.
Wirkmechanismus
The mechanism of action of Phenyl N-[4-(trifluoromethoxy)phenyl]carbamate is not yet fully understood. However, it is believed that the trifluoromethoxy group of Phenyl N-[4-(trifluoromethoxy)phenyl]carbamate binds to the active site of enzymes, thus inhibiting their activity. Additionally, the trifluoromethoxy group may also interact with drug receptors, thus altering the pharmacokinetics and pharmacodynamics of drugs.
Biochemical and Physiological Effects
Phenyl N-[4-(trifluoromethoxy)phenyl]carbamate has been shown to have a variety of biochemical and physiological effects. In laboratory studies, Phenyl N-[4-(trifluoromethoxy)phenyl]carbamate has been shown to inhibit the activity of several enzymes, including acetylcholinesterase, trypsin, and lipoxygenase. Additionally, Phenyl N-[4-(trifluoromethoxy)phenyl]carbamate has been shown to have anti-inflammatory and analgesic effects in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
Phenyl N-[4-(trifluoromethoxy)phenyl]carbamate has several advantages for laboratory experiments. It is a highly versatile compound, and its unique properties make it ideal for a variety of applications. Additionally, Phenyl N-[4-(trifluoromethoxy)phenyl]carbamate is relatively inexpensive and easy to synthesize. However, Phenyl N-[4-(trifluoromethoxy)phenyl]carbamate also has some limitations. It is not as stable as some other compounds, and it can be difficult to store for long periods of time.
Zukünftige Richtungen
Phenyl N-[4-(trifluoromethoxy)phenyl]carbamate has a wide range of potential applications in both scientific research and drug development. Further research is needed to better understand the mechanism of action of Phenyl N-[4-(trifluoromethoxy)phenyl]carbamate and to explore its potential therapeutic applications. Additionally, further research is needed to optimize the synthesis of Phenyl N-[4-(trifluoromethoxy)phenyl]carbamate and to develop more efficient and cost-effective methods for synthesizing and storing the compound. Finally, further research is needed to explore the potential of Phenyl N-[4-(trifluoromethoxy)phenyl]carbamate to be used in combination with other compounds to develop more effective drugs.
Synthesemethoden
Phenyl N-[4-(trifluoromethoxy)phenyl]carbamate can be synthesized through a variety of methods. The most common method involves the reaction of 4-(trifluoromethoxy)phenyl isocyanate with an amine in the presence of an acid catalyst. This reaction produces a carbamate ester, which is then reacted with phenylhydrazine to form Phenyl N-[4-(trifluoromethoxy)phenyl]carbamate. Alternatively, Phenyl N-[4-(trifluoromethoxy)phenyl]carbamate can be synthesized by reacting 4-(trifluoromethoxy)phenyl isocyanate with an amine in the presence of a base catalyst. This reaction produces a carbamate amide, which is then reacted with phenylhydrazine to form Phenyl N-[4-(trifluoromethoxy)phenyl]carbamate.
Eigenschaften
IUPAC Name |
phenyl N-[4-(trifluoromethoxy)phenyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F3NO3/c15-14(16,17)21-12-8-6-10(7-9-12)18-13(19)20-11-4-2-1-3-5-11/h1-9H,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRQCYDQHNNDTPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC(=O)NC2=CC=C(C=C2)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Phenyl N-[4-(trifluoromethoxy)phenyl]carbamate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

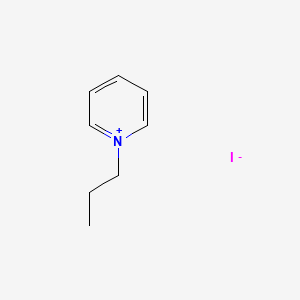
![Cyclohexyl-[3-(2H-pyrazol-3-yl)-benzyl]-amine, 95%](/img/structure/B6317728.png)
![4-[1,2,4]Oxadiazol-3-yl-benzoic acid tert-butyl ester](/img/structure/B6317731.png)
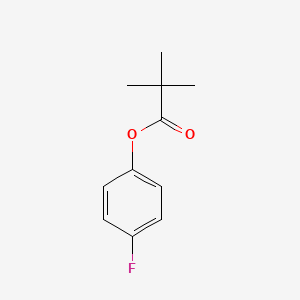
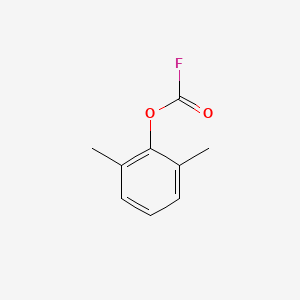
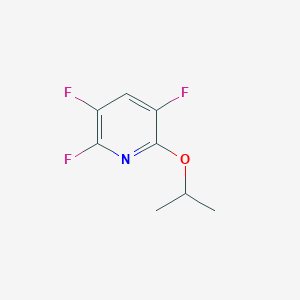
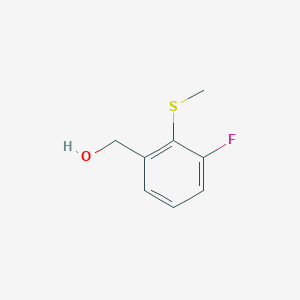
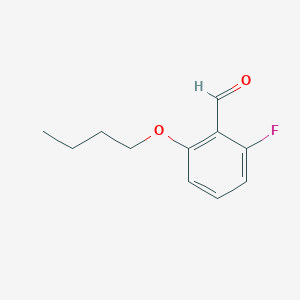
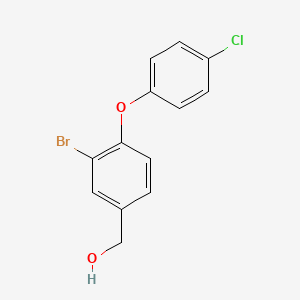
![Benzyl-[4-(2-methyl-2H-pyrazol-3-yl)-benzyl]-amine, 95%](/img/structure/B6317812.png)
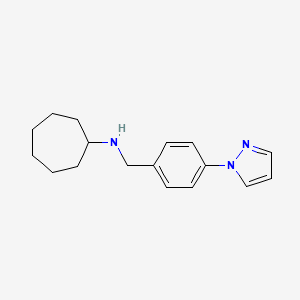
![Benzyl-[4-(1-methyl-1H-pyrazol-4-yl)-benzyl]-amine, 95%](/img/structure/B6317820.png)
![5-Fluoro-4'-methyl-[1,1'-biphenyl]-2-carbaldehyde](/img/structure/B6317822.png)
![Cyclopentyl-[3-(2H-pyrazol-3-yl)-benzyl]-amine, 95%](/img/structure/B6317823.png)